molecular formula C13H21NO6 B571863 1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid CAS No. 1255666-29-5

1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid

Cat. No. B571863
M. Wt: 287.312
InChI Key: VPZOZPSOJLQFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H21NO6 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid” is 229.27 g/mol . The molecular structure of this compound is complex, with multiple functional groups including a tert-butoxycarbonyl group, a methoxycarbonyl group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

The compound is a white crystalline powder . It has a predicted density of 1.164±0.06 g/cm3 . The compound has a melting point of 148-153°C, a boiling point of 353.2°C at 760 mmHg, and a flash point of 167.4°C . It is insoluble in water .

Scientific Research Applications

Intermediate for Medicinal Chemistry

Another application is in medicinal chemistry, where it acts as a key intermediate for various synthetic routes. For example, it has been used in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a crucial intermediate of Vandetanib, a cancer medication. The synthesis involved acylation, sulfonation, and substitution steps, starting from piperidin-4-ylmethanol, with a total yield of 20.2% (Wang et al., 2015).

Synthesis of Heterocyclic Compounds

This compound is also instrumental in the synthesis of heterocyclic compounds. The reduction of N-methoxycarbonyl and N-benzoxycarbonyl derivatives of methyl esters of various amino acids, including pipecolic acid, with NaBH4 in tert-butanol/methanol, leads to products like bicyclic urethanes and oxazolidines. This showcases its role in generating complex molecular architectures useful in various chemical studies (Nurdinov et al., 1993).

Peptide Research

In peptide research, the compound has been used to create dipeptides, such as in the synthesis of Boc-D-Ala-L-Pip-NH(i)Pr, a dipeptide containing pipecolic acid (piperidine-2-carboxylic acid), which adopts a type II' beta-turn conformation. This application is crucial for understanding peptide structure and function (Didierjean et al., 2002).

Safety And Hazards

The compound is classified as an irritant, with risk codes R36/37/38 indicating that it is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice. Suitable gloves and eye/face protection should be worn when handling this compound .

Future Directions

As for future directions, it’s important to note that this compound is used for research purposes . Therefore, its potential applications and impacts would depend on the outcomes of future studies.

properties

IUPAC Name

2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-5-8(10(15)16)7-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZOZPSOJLQFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678355
Record name 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid

CAS RN

1255666-29-5
Record name 1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255666-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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